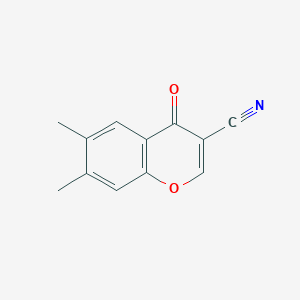

3-Cyano-6,7-dimethylchromone

Description

Significance of Chromones as Privileged Scaffolds in Drug Discovery and Medicinal Chemistry

Chromones, characterized by their benzo-γ-pyrone heterocyclic structure, are recognized as a "privileged scaffold" in the realms of medicinal chemistry and drug discovery. core.ac.ukacs.orgbenthamdirect.comacs.org This designation stems from their ability to serve as a versatile template for designing compounds that can interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities. acs.orgnih.gov The structural rigidity and physicochemical properties of the chromone (B188151) nucleus make it an ideal framework for developing novel therapeutic agents. benthamdirect.comnih.gov

Naturally occurring in plants and fungi, chromone derivatives have demonstrated a multitude of biological effects, including anticancer, anti-inflammatory, antimicrobial, antiviral, and antioxidant properties. benthamdirect.comnih.govnih.govtandfonline.com This has spurred significant interest in the synthesis of novel chromone-based compounds. benthamdirect.comnih.gov Medicinal chemists leverage the chromone scaffold due to its amenability to substitution at various positions, which allows for the fine-tuning of its biological activity and pharmacokinetic profile. scilit.com The strategic modification of the chromone core has been a fruitful approach in the development of selective and potent drug candidates for treating a range of conditions, including neurodegenerative diseases, cancer, and diabetes. acs.orgacs.orgresearchgate.net The adaptability of the chromone framework has led to the creation of extensive compound libraries aimed at identifying new lead structures for drug development. core.ac.uk

The following table provides a summary of the diverse biological activities associated with the chromone scaffold:

| Biological Activity | Description |

| Anticancer | Chromone derivatives have been developed as inhibitors of various cancer-related targets, including protein kinases and topoisomerases. tandfonline.comnih.gov |

| Anti-inflammatory | Certain chromones exhibit anti-inflammatory effects by modulating pathways such as the inhibition of cyclooxygenase-2 (COX-2). tandfonline.com |

| Antimicrobial | The chromone scaffold has been utilized to create agents with activity against bacteria, fungi, and viruses. acs.orgnih.govtandfonline.com |

| Anti-neurodegenerative | Chromone-based compounds have shown potential as inhibitors of enzymes like monoamine oxidase-B (MAO-B), which is relevant in the context of Parkinson's disease. core.ac.ukbenthamdirect.comnih.gov |

| Antioxidant | The radical scavenging properties of some chromones contribute to their potential in mitigating cellular damage. nih.gov |

Contextualization of 3-Cyano-6,7-dimethylchromone within the Chemical Space of Chromone Derivatives

Within the broad family of chromone derivatives, 3-Cyano-6,7-dimethylchromone is a distinct synthetic compound defined by its specific substitution pattern. Its chemical structure and properties place it within a particular niche of the chromone chemical space, with its unique features influencing its potential reactivity and biological interactions.

The key structural characteristics of 3-Cyano-6,7-dimethylchromone are the cyano group at the 3-position and the two methyl groups at the 6- and 7-positions of the chromone core. The cyano group is a notable feature, as it is often used as a reactive handle in the synthesis of more complex heterocyclic systems. tandfonline.comresearchgate.netacs.org The dimethyl substitution on the benzo portion of the molecule also plays a role in defining its chemical properties.

Below is a data table summarizing the key identifiers and molecular properties of 3-Cyano-6,7-dimethylchromone:

| Property | Value |

| Chemical Formula | C12H9NO2 molbase.com |

| Molecular Weight | 199.21 g/mol molbase.com |

| CAS Number | 94978-86-6 molbase.comchemicalbook.com |

| Synonyms | 6,7-dimethyl-4-oxo-4h-chromene-3-carbonitrile, 6,7-dimethyl-3-cyanochromone molbase.com |

Research involving compounds with similar substitution patterns, such as 3-cyano-6,8-dimethylchromone, has explored their utility in synthesizing a variety of fused heterocyclic systems. tandfonline.comresearchgate.netresearchgate.net These studies often focus on the chemical reactivity of the cyano group and the chromone ring to build more complex molecular architectures. researchgate.net The specific placement of the methyl groups at the 6- and 7-positions in 3-Cyano-6,7-dimethylchromone, as opposed to other positions, can influence the electronic environment of the molecule and, consequently, its reactivity and potential as a precursor in organic synthesis.

Structure

3D Structure

Properties

IUPAC Name |

6,7-dimethyl-4-oxochromene-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO2/c1-7-3-10-11(4-8(7)2)15-6-9(5-13)12(10)14/h3-4,6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBBAUISOAUXLKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)OC=C(C2=O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70352907 | |

| Record name | 3-Cyano-6,7-dimethylchromone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70352907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94978-86-6 | |

| Record name | 3-Cyano-6,7-dimethylchromone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70352907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Cyano-6,7-dimethylchromone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Cyano 6,7 Dimethylchromone and Analogues

Established Synthetic Pathways to 3-Cyano-6,7-dimethylchromone

Direct synthetic routes to 3-Cyano-6,7-dimethylchromone have been developed, primarily involving the modification of a pre-formed chromone (B188151) ring or the cyclization of precursors designed to introduce the cyano group at the C-3 position.

A prominent pathway to 3-cyano substituted chromones involves the conversion of the corresponding 3-formylchromone (chromone-3-carbaldehyde). 3-Formylchromones are versatile intermediates in heterocyclic synthesis, readily prepared from 2-hydroxyacetophenones via the Vilsmeier-Haack reaction. ijrar.orglbp.worldsciforum.net The aldehyde functional group at the C-3 position is a convenient handle for transformation into a nitrile group.

The synthesis of 6,7-Dimethyl-4-oxo-4H-chromene-3-carbaldehyde itself would start from 1-(2-hydroxy-4,5-dimethylphenyl)ethanone (2-hydroxy-4,5-dimethylacetophenone). This precursor undergoes formylation using a Vilsmeier reagent, typically a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), to yield the target 3-formylchromone. ijrpc.comsciforum.netslideshare.net

Once 6,7-Dimethyl-4-oxo-4H-chromene-3-carbaldehyde is obtained, the conversion of the aldehyde to a nitrile can be achieved through several standard organic transformations. A common method involves a two-step sequence via an oxime intermediate. The aldehyde is first reacted with hydroxylamine (B1172632) hydrochloride in a suitable solvent to form the corresponding aldoxime. Subsequent dehydration of the aldoxime using reagents such as acetic anhydride, thionyl chloride, or various carbodiimides yields the desired 3-cyanochromone (B1581749).

Table 1: Example Reaction Scheme for Synthesis via 3-Formylchromone

| Step | Starting Material | Reagents | Intermediate/Product |

|---|---|---|---|

| 1 | 1-(2-hydroxy-4,5-dimethylphenyl)ethanone | POCl₃, DMF | 6,7-Dimethyl-4-oxo-4H-chromene-3-carbaldehyde |

| 2 | 6,7-Dimethyl-4-oxo-4H-chromene-3-carbaldehyde | NH₂OH·HCl | 6,7-Dimethyl-4-oxo-4H-chromene-3-carbaldehyde oxime |

Alternative strategies construct the chromone ring in a manner that directly incorporates the nitrile group at the C-3 position, avoiding the need for a post-cyclization functional group transformation. A mild, one-pot synthesis of 3-cyano-4-benzopyrones (3-cyanochromones) directly from 2-hydroxyacetophenones has been reported. researchgate.net

This approach typically involves the reaction of the appropriate 2-hydroxyacetophenone (B1195853), in this case, 1-(2-hydroxy-4,5-dimethylphenyl)ethanone, with a reagent that can provide the C-2 and C-3 atoms of the chromone ring, with the C-3 atom already bearing the cyano group. For instance, condensation with reagents like malononitrile (B47326) in the presence of a suitable catalyst can lead to the formation of chromene derivatives. ijrar.org Specifically for 3-cyanochromones, a reaction pathway might involve condensation of the 2-hydroxyacetophenone with a formylating agent and a cyanide source under conditions that promote cyclization.

Another related method involves the reaction of acetyl salicylic (B10762653) acid derivatives with malononitrile and N-hydroxybenzotriazole (HOBt) in the presence of sodium hydride (NaH), followed by acid-catalyzed cyclization to yield 2-amino-3-cyano-4-chromones. ijrar.org While this yields a 2-amino substituted product, it demonstrates a strategy of incorporating the cyano-bearing fragment during the cyclization process.

General Strategies for Chromone Ring System Construction

The synthesis of the chromone ring is a well-established field with several classical and modern methods. These general strategies are applicable for the synthesis of a wide range of chromone analogues, including the 6,7-dimethyl substituted scaffold. researchgate.net

Phenols are fundamental starting materials for chromone synthesis. The Simonis reaction involves the condensation of a phenol (B47542) with a β-ketoester in the presence of a dehydrating agent like phosphorus pentoxide (P₂O₅) to form a chromone. ijrar.org The reaction's outcome can sometimes yield coumarins as well, with the substitution pattern on the β-ketoester influencing the product distribution. ijrar.org Another method, the Ruheman reaction, utilizes the reaction of phenols with acetylenic dicarboxylic acids or their esters under basic conditions to produce chromone-2-carboxylic acids. ijrar.org

Salicylic acid and its derivatives, such as methyl salicylate, are also common precursors. ijrar.org A tandem reaction of methyl salicylates with ynones can provide a direct route to 3-acyl chromones under transition-metal-free conditions. organic-chemistry.orgacs.org Furthermore, salicylic acid derivatives can be converted to silyl (B83357) esters, which then undergo intramolecular Wittig-type reactions to furnish the chromone ring. ijrar.org

Modern synthetic strategies often employ versatile intermediates like ynones, chalcones, and enaminones to build the chromone core. researchgate.net

Ynones: These α,β-alkynyl ketones are effective partners for phenols and salicylates in tandem reactions that construct the chromone ring with high regioselectivity. organic-chemistry.orgacs.org

Chalcones: The synthesis of chromones, particularly flavones (2-arylchromones), often proceeds through a chalcone (B49325) intermediate. researchgate.net The base-catalyzed Claisen-Schmidt condensation of a 2'-hydroxyacetophenone (B8834) with an appropriate aldehyde yields a 2'-hydroxychalcone. lbp.worldnih.gov This intermediate then undergoes oxidative cyclization, for example, using iodine in DMSO, in a reaction known as the Algar-Flynn-Oyamada (AFO) reaction, to give the corresponding chromone. acs.orgresearchgate.netmdpi.com

Enaminones: 2-Hydroxyaryl enaminones have emerged as particularly powerful and versatile building blocks for chromone synthesis. thieme-connect.comnih.gov These intermediates, readily prepared from 2-hydroxyacetophenones, can undergo a cascade of reactions involving vinyl α-C(sp²)-H bond functionalization followed by intramolecular cyclization (annulation) to produce a wide array of 3-substituted chromones. researchgate.netresearchgate.netmdpi.com This strategy allows for the introduction of various substituents at the C-3 position by quenching the cyclized intermediate with different electrophiles. thieme-connect.com

Table 2: Overview of General Chromone Synthesis Strategies

| Strategy | Key Precursor(s) | Key Reaction Type | Product Type |

|---|---|---|---|

| Simonis Reaction | Phenol, β-Ketoester | Condensation/Cyclization | Chromones |

| From Chalcones | 2'-Hydroxyacetophenone, Aldehyde | Claisen-Schmidt Condensation, Oxidative Cyclization | Flavones/Chromones |

| From Enaminones | 2-Hydroxyaryl enaminone | C-H Functionalization/Annulation | 3-Substituted Chromones |

The most classical and widely used routes to chromones begin with 2-hydroxyarylalkylketones, such as 2-hydroxyacetophenone. researchgate.netresearchgate.net

One fundamental approach is a Claisen-type condensation. The 2-hydroxyacetophenone is condensed with an ester (e.g., ethyl formate (B1220265) or ethyl oxalate) using a strong base like sodium metal to form a 1-(2-hydroxyphenyl)-1,3-dione intermediate. ijrar.org This diketone is then subjected to acid-catalyzed cyclodehydration to furnish the chromone ring. researchgate.net

Another key strategy is the Baker-Venkataraman rearrangement. In this method, a 2-hydroxyacetophenone is first O-acylated with a benzoyl chloride derivative. The resulting ester is treated with a base (e.g., potassium hydroxide), which induces a rearrangement to form the 1-(2-hydroxyphenyl)-1,3-dione intermediate. ijmrset.comresearchgate.net This intermediate is then cyclized under acidic conditions to yield the chromone, similar to the Claisen condensation route. ijmrset.com This pathway is particularly important for the synthesis of flavones. researchgate.net

Advanced and Sustainable Synthetic Approaches

Recent advancements in synthetic organic chemistry have prioritized the development of methodologies that are not only efficient and high-yielding but also environmentally benign. The synthesis of chromone scaffolds, including 3-cyano-6,7-dimethylchromone and its analogues, has significantly benefited from these innovations. This section details advanced and sustainable synthetic strategies, including green chemistry protocols, novel catalytic systems, and convergent multi-component reactions.

Green Chemistry Protocols for Chromone Formation

Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances in chemical synthesis. researchgate.net For chromone formation, this has translated into the adoption of alternative energy sources, eco-friendly solvents, and sustainable catalysts. researchgate.net

Innovative methods such as microwave irradiation and ultrasound synthesis have been implemented to accelerate reaction times and improve yields under environmentally benign conditions. researchgate.net Microwave-assisted synthesis, for instance, has been successfully applied to the solvent-free creation of functionalized flavones. Another green approach involves the use of deep eutectic solvents like choline (B1196258) chloride/urea, which served as a medium for a multicomponent reaction to produce amidoesters from 3-formyl chromone. researchgate.net

The use of non-toxic, reusable catalysts and environmentally friendly solvents like water are central to these protocols. researchgate.net For example, a facile and efficient protocol for synthesizing C2-phosphorylated 2,3-2H-chromones was developed using a Brønsted acid-promoted tandem addition/cyclization of enaminones with H-phosphine oxides. researchgate.net These strategies not only enhance the sustainability of chromone synthesis but also offer advantages in terms of cost-effectiveness, scalability, and ease of purification. researchgate.net

| Green Chemistry Approach | Key Features | Example Application | Reference |

|---|---|---|---|

| Microwave Irradiation | Reduced reaction times, solvent-free conditions, high yields. | Solvent-free synthesis of functionalized flavones. | ijrpc.com |

| Ultrasound Synthesis | Enhanced reaction rates, environmentally benign. | Synthesis of substituted chromenes from aldehydes, malononitrile, and resorcinol. | researchgate.net |

| Deep Eutectic Solvents | Biodegradable, low-cost, non-toxic solvent systems. | Multicomponent reaction of 3-formyl chromone in choline chloride/urea. | researchgate.net |

| Sustainable Catalysts | Use of non-toxic and reusable catalysts like Brønsted acids. | Synthesis of C2-phosphorylated 2,3-2H-chromones. | researchgate.net |

Metal-Catalyzed and Metal-Free Synthetic Transformations

Both metal-catalyzed and metal-free transformations offer powerful and versatile routes for the synthesis and functionalization of the chromone core.

Metal-Catalyzed Transformations: Transition metals such as rhodium, palladium, and cobalt are effective catalysts for the C–H functionalization of chromones, enabling the introduction of various substituents at specific positions. rsc.org For example, rhodium(III) catalysis has been employed for the C-5 functionalization of chromones with maleimides and for the oxidative C-H activation/annulation of salicylaldehydes with propargylic acetates to yield 3-vinyl chromones. researchgate.netorganic-chemistry.org Palladium-catalyzed reactions, such as ligand-free cyclocarbonylation of o-iodophenols with terminal acetylenes, provide efficient access to a diverse range of chromone derivatives. organic-chemistry.org These methods are valued for their high efficiency and site-selectivity. rsc.org

Metal-Free Transformations: In line with green chemistry principles, metal-free synthetic approaches have gained significant traction. These methods avoid the costs and toxicity associated with transition metals. acs.org A notable example is the visible-light-driven, photoredox-neutral alkene acylarylation for the synthesis of 3-(arylmethyl)chroman-4-ones, which can be subsequently converted to chromones. frontiersin.org Tandem reactions, such as the Michael addition and cyclization of ynones and methyl salicylates, can produce 3-acyl chromones under mild, transition-metal-free conditions. nih.gov Additionally, a KIO₃-catalyzed, solvent-free approach has been developed for the synthesis of 3-selenyl- and 3-sulfenyl-chromones from 2-hydroxyphenyl enaminones and diorganyl dichalcogenides. acs.org

| Approach | Catalyst/Reagent | Reaction Type | Key Advantages | Reference |

|---|---|---|---|---|

| Metal-Catalyzed | Rhodium(III) | C-H Activation/Annulation | High site-selectivity, broad functional group tolerance. | researchgate.netorganic-chemistry.org |

| Metal-Catalyzed | Palladium | Cyclocarbonylation | High efficiency, atmospheric pressure conditions. | organic-chemistry.org |

| Metal-Free | Visible Light/Photocatalyst | Alkene Acylarylation | Mild conditions, redox-neutral. | frontiersin.org |

| Metal-Free | Base-mediated | Tandem Michael Addition/Cyclization | Readily available substrates, high regioselectivity. | nih.gov |

| Metal-Free | KIO₃/Glycerol | Cyclization/Chalcogenation | Solvent-free, non-toxic catalytic system. | acs.org |

N-Heterocyclic Carbene (NHC)-Catalyzed Routes for Functionalized Chromones

N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for a variety of chemical transformations, including the synthesis of functionalized chromones. chalmers.se NHC catalysis often operates under mild conditions and can provide access to complex molecules that are challenging to synthesize via other methods. chalmers.sesemanticscholar.org

One key application of NHCs in chromone synthesis is the intramolecular Stetter-type hydroacylation. researchgate.net In this process, an aldehyde is coupled with an activated alkyne within the same molecule, catalyzed by a thiazolium-based carbene, to construct the chromone ring system. researchgate.net This method is atom-economical and efficient. NHCs have also been utilized in organocatalytic one-pot reactions to generate enantioenriched chromenones from o-allyloxybenzaldehydes, demonstrating excellent enantioselectivity and a broad substrate scope without the need for transition metals. acs.org The versatility of NHC catalysis allows for the chemoselective functionalization of various substrates, making it a valuable tool for creating diverse libraries of chromone derivatives. nih.gov

| Reaction Type | Substrates | NHC Catalyst Type | Key Outcome | Reference |

|---|---|---|---|---|

| Intramolecular Hydroacylation (Stetter-type) | Salicylaldehyde-derived alkyne derivatives | Thiazolium-based | Atom-economical formation of the chromone ring. | researchgate.net |

| One-Pot Enantioselective Synthesis | o-Allyloxybenzaldehydes | Not specified | Enantioenriched chromenones with high enantioselectivity. | acs.org |

| Chemoselective Functionalization | Isatins and activated olefins | Imidazolium-based | N1-functionalization (aza-Michael) and C3-functionalization (Morita–Baylis–Hillman). | nih.gov |

Multi-Component Reactions (MCRs) for Chromone Scaffolds

Multi-component reactions (MCRs) are highly convergent chemical processes where three or more reactants combine in a single synthetic operation to form a final product that contains substantial portions of all the starting materials. organic-chemistry.org This approach is prized for its high atom economy, operational simplicity, and ability to rapidly generate molecular complexity and diversity, making it ideal for creating libraries of compounds for drug discovery. rsc.orgnih.gov

In the context of chromone synthesis, MCRs provide an efficient pathway to complex, fused heterocyclic systems. For example, a three-component reaction has been utilized to synthesize chromone-fused pyrimidine (B1678525) derivatives. rsc.org Another MCR involving 3-formyl chromone, Meldrum's acid, isocyanides, and primary alcohols in a deep eutectic solvent yields amidoesters through a domino reaction. researchgate.net While direct synthesis of 3-cyano-6,7-dimethylchromone via MCRs is not prominently detailed, related structures such as 2-amino-3-cyano-4H-chromenes are readily synthesized through the one-pot condensation of an aldehyde, malononitrile, and a substituted phenol. mdpi.com These reactions highlight the power of MCRs to construct the core chromone scaffold and introduce functionality in a single, efficient step. rsc.orgresearchgate.net

| Reaction Type | Components | Product Scaffold | Key Advantages | Reference |

|---|---|---|---|---|

| Three-Component Reaction | Aldehyde, Malononitrile, Substituted Phenol | 2-Amino-3-cyano-4H-chromene | High convergence, operational simplicity. | mdpi.com |

| Three-Component Reaction | Ethylenediamine, Cinnamaldehydes, 1,3-Dicarbonyl compounds | Chromone-fused Pyrimidine | One-pot, solvent-free, catalyst-free. | rsc.org |

| Four-Component Domino Reaction | 3-Formyl chromone, Meldrum's acid, Isocyanides, Primary alcohols | Amidoesters | Green solvent, good to excellent yields. | researchgate.net |

Chemical Reactivity and Transformation Studies of 3 Cyano 6,7 Dimethylchromone and Its Derivatives

Nucleophilic Attack Pathways and Ring Opening Reactions

The presence of the cyano group at the C-3 position renders the C-2 position of the 3-Cyano-6,7-dimethylchromone molecule highly susceptible to nucleophilic attack. This initial interaction is often the gateway to the cleavage of the γ-pyrone ring, a key step in the synthesis of more complex molecular architectures.

Reactivity at the C-2 Position of the Chromone (B188151) Moiety

The C-2 position of the chromone ring in 3-cyano-6,7-dimethylchromone is the primary site for nucleophilic attack. This is due to the combined electron-withdrawing effects of the carbonyl group at C-4 and the cyano group at C-3, which create a significant partial positive charge at C-2. A wide range of nucleophiles, including primary amines and other binucleophilic reagents, readily react at this position. The initial addition of a nucleophile to the C-2 position disrupts the aromaticity of the pyrone ring, leading to the formation of a tetrahedral intermediate. This intermediate is typically unstable and undergoes further transformations.

Mechanisms of γ-Pyrone Ring Opening

Following the initial nucleophilic attack at the C-2 position, the subsequent opening of the γ-pyrone ring is a common and mechanistically significant event. The process is initiated by the cleavage of the C2-O1 bond. This ring-opening is facilitated by the stability of the resulting intermediate, which is often a phenolate (B1203915) anion. The exact nature of the ring-opened intermediate can vary depending on the nucleophile and the reaction conditions. For instance, in the presence of primary amines, the ring opening leads to the formation of enamine intermediates, which are pivotal for subsequent cyclization reactions.

The general mechanism for the ring opening can be summarized in the following steps:

Nucleophilic addition: A nucleophile attacks the electrophilic C-2 position of the chromone ring.

Formation of a tetrahedral intermediate: The initial attack results in a transient, unstable intermediate.

Ring cleavage: The C2-O1 bond breaks, leading to the opening of the pyrone ring and the formation of a more stable, open-chain intermediate.

This ring-opening strategy is a versatile tool in synthetic organic chemistry, providing access to a variety of substituted aromatic and heterocyclic compounds that would be challenging to synthesize through other routes.

Annulation and Heterocycle Formation

The reactive nature of 3-Cyano-6,7-dimethylchromone, particularly its propensity for ring-opening, makes it an excellent precursor for the synthesis of various fused heterocyclic systems. These reactions often proceed through a cascade of nucleophilic attack, ring-opening, and subsequent intramolecular cyclization.

Reactions with Primary Amines and Binucleophilic Reagents

The reaction of 3-cyanochromones with primary aromatic amines can lead to the formation of 2-amino-3-(aryliminomethyl)chromones or, under different conditions, Z- and E-3-anilino-2-salicyloylacrylonitriles as a result of pyrone ring opening. researchgate.net With aliphatic amines, 2-amino-3-(alkyliminomethyl)chromones are typically obtained in good yields. researchgate.net

Binucleophilic reagents, which possess two nucleophilic centers, are particularly useful in constructing fused heterocyclic rings in a single synthetic step. The reaction of 3-Cyano-6,7-dimethylchromone with such reagents typically involves an initial attack by one nucleophilic center at the C-2 position, leading to ring opening, followed by an intramolecular cyclization involving the second nucleophilic center and either the cyano group or the carbonyl group of the original chromone.

Formation of Fused Heterocyclic Systems (e.g., pyridines, pyrimidines, pyrazoles, isoxazoles, thiazolopyrimidines)

The versatility of 3-Cyano-6,7-dimethylchromone as a synthon is demonstrated by its ability to be converted into a variety of fused heterocyclic systems.

Pyridines: The synthesis of fused pyridine (B92270) derivatives can be achieved through various strategies, often involving multicomponent reactions where the chromone acts as a key building block.

Pyrimidines: Fused pyrimidine (B1678525) systems can be synthesized from 3-cyanochromones by reaction with guanidine (B92328) or thiourea. The reaction proceeds via the initial formation of a ring-opened intermediate which then undergoes cyclization.

Pyrazoles: The reaction of 3-cyanochromones with hydrazine (B178648) and its derivatives is a common method for the synthesis of fused pyrazole (B372694) systems. The binucleophilic nature of hydrazine allows for the formation of a five-membered pyrazole ring fused to the original chromone backbone.

Isoxazoles: Fused isoxazoles can be prepared from 3-cyanochromones by reaction with hydroxylamine (B1172632) hydrochloride. The reaction mechanism is analogous to that with hydrazine, leading to the formation of a fused five-membered ring containing both nitrogen and oxygen.

Thiazolopyrimidines: The synthesis of more complex heterocyclic systems like thiazolopyrimidines can also be accomplished, often through multi-step sequences or one-pot multicomponent reactions involving a sulfur-containing binucleophile.

The following table summarizes the formation of various fused heterocycles from 3-cyanochromone (B1581749) precursors. While specific examples for the 6,7-dimethyl derivative are not extensively documented, the general reactivity patterns of 3-cyanochromones provide a strong basis for these transformations.

| Reagent | Fused Heterocycle |

| Guanidine | Pyrimidine |

| Thiourea | Thiazolopyrimidine |

| Hydrazine | Pyrazole |

| Hydroxylamine | Isoxazole |

Spirobenzofuranone Synthesis Involving 3-Cyanochromones

A notable transformation of 3-cyanochromones is their participation in multicomponent reactions (MCRs) to form spirobenzofuranones. One such reaction involves the interaction of zwitterionic intermediates, formed from the reaction of isocyanides and acetylenecarboxylates, with 3-cyanochromones. acs.orgresearchgate.net This process leads to the formation of highly functionalized and structurally complex spirobenzofuranones in a one-pot synthesis. acs.orgresearchgate.net The reaction proceeds through an unexpected and unprecedented transformation of the chromone moiety, highlighting the unique reactivity of this scaffold. acs.orgresearchgate.net

The general scheme for this transformation is as follows:

Formation of a zwitterionic intermediate from an isocyanide and an acetylenecarboxylate.

Reaction of the zwitterion with the 3-cyanochromone.

A cascade of reactions involving the opening of the chromone ring and subsequent rearrangement and cyclization to form the spirobenzofuranone product.

This reaction underscores the potential of 3-cyanochromones as versatile building blocks in the construction of complex molecular architectures with potential applications in medicinal chemistry and materials science.

Investigation of Regioselectivity and Reaction Mechanisms

The reactivity of the 3-cyanochromone scaffold, including 3-Cyano-6,7-dimethylchromone, is characterized by the presence of multiple electrophilic sites, which dictates the regioselectivity of its reactions with various nucleophiles. The electron-withdrawing nature of the cyano group and the carbonyl group activates the pyrone ring, making it susceptible to nucleophilic attack. Investigations into its reactions reveal complex, often multi-step mechanisms, including cascade and domino sequences.

One significant area of study involves the multicomponent cascade reaction of 3-cyanochromones with α-isocyanoacetates. acs.org This process is highly site-selective and leads to the synthesis of 2-(1H-imidazol-1-yl)-4H-chromen-4-one derivatives (IMCMs). The reaction mechanism is intricate, involving the cleavage of a C–N bond and the nitrile (C≡N) triple bond, alongside the formation of three new C–N bonds and two C=C bonds. acs.org

The proposed mechanism, catalyzed by Ag₂CO₃, begins with the deprotonation of the α-isocyanoacetate by the catalyst. acs.org This generates a metalated isocyanide intermediate. Concurrently, the 3-cyanochromone coordinates with the silver catalyst, which increases the nucleophilicity of the carbon atom in the cyano group. The reaction then proceeds through a sequence of steps:

1,2-Addition: The α-carbon of the isocyanide intermediate attacks the nitrile of the chromone. acs.org

Michael Addition: This is followed by a Michael addition. acs.org

Cyclization and Tautomerization: The intermediate then undergoes ring-closing and tautomerization. acs.org

Ring-Opening and [3+2] Cyclization: A subsequent ring-opening and a final [3+2] cyclization step yield the functionalized IMCM product. acs.org

Another well-documented reaction pathway is the domino reaction of 3-cyanochromones with activated carbonyl compounds, such as dimethyl acetone-1,3-dicarboxylate. This reaction typically proceeds via an initial 1,4-addition of a nucleophile to the C2-C3 double bond of the chromone, followed by the cleavage of the pyrone ring. beilstein-journals.org The subsequent steps determine the final product structure. For instance, in the reaction with dimethyl acetone-1,3-dicarboxylate catalyzed by piperidine (B6355638), the mechanism is as follows:

1,4-Addition: The reaction initiates with a Michael-type 1,4-addition. beilstein-journals.org

Ring Cleavage: The chromone's heterocyclic ring opens. beilstein-journals.org

Cyclization: The methylene (B1212753) carbon attacks the nitrile group, and a subsequent attack of the resulting imine on a carbonyl group leads to the formation of an azaxanthone derivative after dehydration. beilstein-journals.org

The regioselectivity of these reactions is highly dependent on the nature of the nucleophile and the specific substitution pattern on the chromone ring. beilstein-journals.org For example, the reaction of 3-cyanochromones with primary aromatic amines can yield either 2-amino-3-(aryliminomethyl)chromones or a mixture including Z- and E-3-anilino-2-salicyloylacrylonitriles, depending on the specific reaction conditions employed. researchgate.net With aliphatic amines, 2-amino-3-(alkyliminomethyl)chromones are typically formed in good yields. researchgate.net

The following table summarizes key reaction pathways and their mechanistic features.

| Reactants | Catalyst/Conditions | Major Product Type | Key Mechanistic Steps | Reference |

|---|---|---|---|---|

| 3-Cyanochromone + α-Isocyanoacetate | Ag₂CO₃, THF, reflux | 2-(1H-imidazol-1-yl)-4H-chromen-4-one | 1,2-Addition, Michael Addition, Ring-Closing, Tautomerization, Ring-Opening, [3+2] Cyclization | acs.org |

| 3-Cyanochromone + Dimethyl acetone-1,3-dicarboxylate | Piperidine, MeOH, CHCl₃, reflux | Azaxanthone | 1,4-Addition, Ring Cleavage, Intramolecular Cyclization, Dehydration | beilstein-journals.org |

| 3-Cyanochromone + Primary Aromatic Amine | Variable | 2-Amino-3-(aryliminomethyl)chromone or 3-Anilino-2-salicyloylacrylonitrile | Nucleophilic attack on the pyrone ring, with regioselectivity dependent on conditions. | researchgate.net |

Compound Index

Advanced Computational Studies on 3 Cyano 6,7 Dimethylchromone and Analogues

Quantum Chemical Computations

Quantum chemical computations are theoretical methods used to calculate the electronic structure and properties of molecules. These studies provide deep insights into molecular behavior without the need for laboratory experiments.

Density Functional Theory (DFT) Applications (e.g., B3LYP/6-311G(d,p))

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. The B3LYP functional combined with a basis set like 6-311G(d,p) is a popular approach known for providing a good balance between accuracy and computational cost. This method would be used to optimize the molecular geometry of 3-Cyano-6,7-dimethylchromone, determining its most stable three-dimensional shape, bond lengths, and bond angles. From this optimized structure, various other electronic properties can be calculated.

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gaps and Electronic Charge Distribution

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for determining a molecule's chemical reactivity, kinetic stability, and optical properties. nih.govirjweb.com A small HOMO-LUMO gap generally indicates high chemical reactivity and low kinetic stability. nih.gov The analysis would also show the distribution of electron density within these orbitals, indicating where the molecule is most likely to participate in electron-donating or electron-accepting interactions.

Molecular Electrostatic Potential (MEP) Surface Analysis for Predicting Reactive Sites

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution within a molecule, providing a guide to its reactivity. uni-muenchen.de The MEP surface is colored to represent different electrostatic potential values: red typically indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are prone to nucleophilic attack. dergipark.org.tr For 3-Cyano-6,7-dimethylchromone, an MEP analysis would predict the most likely sites for interactions with other charged or polar species, such as the oxygen of the carbonyl group and the nitrogen of the cyano group.

Studies on Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials have applications in technologies like optical data storage and processing. nih.gov Computational studies can predict the NLO properties of a molecule by calculating its polarizability and hyperpolarizability. Molecules with large NLO responses often feature electron-donating and electron-accepting groups connected by a π-conjugated system, which facilitates intramolecular charge transfer. nih.gov A computational study on 3-Cyano-6,7-dimethylchromone would determine its potential as an NLO material.

Ab-Initio Methodologies for Electronic Properties

Ab-initio (Latin for "from the beginning") methods are quantum chemistry calculations that rely on fundamental theoretical principles without the use of experimental data. These methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (like Møller-Plesset perturbation theory or Coupled Cluster), can provide highly accurate descriptions of electronic properties. An ab-initio study would offer a rigorous analysis of the electronic structure of 3-Cyano-6,7-dimethylchromone, serving as a benchmark for results obtained from other methods like DFT.

Fukui Functions, Electronegativity, Global Hardness, and Global Softness

These concepts, derived from conceptual DFT, are powerful tools for understanding chemical reactivity. nih.gov

Electronegativity (χ) measures a molecule's ability to attract electrons. dergipark.org.tr

Global Hardness (η) quantifies the resistance of a molecule to change its electron distribution. A harder molecule has a larger HOMO-LUMO gap. dergipark.org.tr

Global Softness (S) is the inverse of hardness (S=1/η) and indicates a molecule's polarizability. dergipark.org.trunc.edu

Fukui Functions (f(r)) are local reactivity descriptors that identify the most reactive sites within a molecule for nucleophilic, electrophilic, or radical attack. nih.govnih.gov

Calculating these parameters for 3-Cyano-6,7-dimethylchromone would provide a detailed quantitative picture of its reactivity profile.

Molecular Docking and Simulation Studies

Molecular docking and simulation are powerful computational techniques used to predict the binding orientation and affinity of a small molecule (ligand) to a larger biological macromolecule (receptor). These in silico methods are instrumental in drug discovery for identifying potential therapeutic candidates and elucidating their mechanism of action at a molecular level. For 3-Cyano-6,7-dimethylchromone and its analogues, these studies provide critical insights into their interactions with various protein targets.

Computational docking studies have been performed on chromone (B188151) scaffolds to predict their interactions with several key biological targets implicated in a range of diseases.

Acetylcholinesterase (AChE): AChE is a critical enzyme in the nervous system, and its inhibition is a primary strategy for treating Alzheimer's disease. nih.govnih.gov Molecular docking studies on chromenone-based derivatives have explored their binding modes within the AChE active site. nih.gov The active site of AChE features a catalytic active site (CAS) and a peripheral anionic site (PAS). nih.gov Computational analyses of chromone analogues suggest they can interact with key amino acid residues in these sites, potentially explaining their inhibitory activity. nih.govbenthamscience.comresearchgate.net

Monoamine Oxidases (MAOs): MAO-A and MAO-B are enzymes that regulate neurotransmitter levels, and their inhibition is a therapeutic approach for depression and neurodegenerative disorders like Parkinson's disease. nih.govmdpi.com While direct docking studies for 3-Cyano-6,7-dimethylchromone were not identified, research on related chromone structures, such as 5-hydroxy-2-methyl-chroman-4-one, has been conducted. mdpi.com Docking simulations of this analogue showed a higher binding affinity for MAO-B (-7.3 kcal/mol) compared to MAO-A (-6.1 kcal/mol). mdpi.com The interaction with MAO-B was stabilized by a predicted hydrogen bond with the amino acid residue Cys172, suggesting a basis for its selective inhibition. mdpi.com

Glycogen (B147801) Phosphorylase (GP): GP is a key enzyme in glucose metabolism, making it a target for type 2 diabetes treatment. mdpi.comnih.gov The chromone scaffold is a known feature of many GP inhibitors, including flavonoids. mdpi.comresearchgate.netresearchgate.net Molecular docking studies on a variety of chromone derivatives have been performed to understand their binding at the inhibitor binding site of GP. mdpi.com These studies reveal that hydrogen bonding patterns are crucial for the inhibitory effects of these compounds. mdpi.com

Breast Cancer Resistance Protein (ABCG2): ABCG2 is a transporter protein that contributes to multidrug resistance in cancer by expelling chemotherapy drugs from cells. nih.govafricaresearchconnects.com Inhibition of ABCG2 is a strategy to overcome this resistance. nih.govresearchgate.netnih.gov A potent chromone-derived ABCG2 inhibitor, referred to as chromone 4a, has been studied using molecular docking. nih.gov The simulations predicted that this chromone analogue binds within the transmembrane region in the substrate-binding pocket. nih.govresearchgate.net Key interactions were identified with amino acid residues such as N436, F439, L555, and V546, with π-π stacking interactions with F439 being particularly significant. nih.govresearchgate.net These findings suggest that chromone-based compounds can effectively occupy the binding site, competing with cancer drugs.

Conformational analysis, a part of docking simulations, predicts the most stable three-dimensional shape of the ligand when bound to the protein. This, combined with the calculation of binding affinity (often expressed as a docking score or binding energy), helps to quantify the strength of the interaction. A more negative binding energy value typically indicates a stronger and more stable interaction.

For analogues of 3-Cyano-6,7-dimethylchromone, binding affinity predictions have shown favorable interactions with their respective targets. For instance, the docking of 5-hydroxy-2-methyl-chroman-4-one with MAO-B yielded a binding energy of -7.3 kcal/mol. mdpi.com In studies of potent ABCG2 inhibitors, docking scores for strong inhibitors ranged from -5.15 to -22.74 kJ·mol⁻¹, indicating stable binding within the protein's active site. nih.gov Molecular dynamics simulations further confirm the stability of these ligand-protein complexes over time. nih.govafricaresearchconnects.com

In Silico Assessment of Pharmacological Potential

In silico tools are widely used to predict the "drug-likeness" of a compound. This assessment involves evaluating physicochemical properties to forecast a molecule's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME). Several rule-based filters are employed to identify compounds with a higher probability of becoming successful oral medications.

To assess the potential of 3-Cyano-6,7-dimethylchromone as an orally bioavailable drug, its physicochemical properties are evaluated against three common sets of rules: Lipinski's Rule of Five, Veber's Rules, and Egan's Rules. nih.govresearchgate.netmdpi.com

The key physicochemical properties for 3-Cyano-6,7-dimethylchromone (C₁₂H₉NO₂) are calculated as follows:

Molecular Weight (MW): 199.21 g/mol

Hydrogen Bond Donors (HBD): 0

Hydrogen Bond Acceptors (HBA): 3 (one carbonyl oxygen, one ether oxygen, one nitrile nitrogen)

LogP (octanol-water partition coefficient): A measure of lipophilicity, calculated to be approximately 2.3-2.5.

Topological Polar Surface Area (TPSA): 50.95 Ų

Number of Rotatable Bonds: 1

Evaluation:

Lipinski's Rule of Five: This rule predicts poor oral absorption if a compound violates more than one of the following: MW ≤ 500 Da, LogP ≤ 5, HBD ≤ 5, HBA ≤ 10. mdpi.comnih.gov 3-Cyano-6,7-dimethylchromone does not violate any of these criteria.

Veber's Rules: This filter suggests good oral bioavailability for compounds with a TPSA ≤ 140 Ų and ≤ 10 rotatable bonds. mdpi.comchemrevlett.com 3-Cyano-6,7-dimethylchromone adheres to both of these rules.

Egan's Rules: This set of rules for good oral absorption consists of LogP ≤ 5.88 and TPSA ≤ 131.6 Ų. nih.govmdpi.com 3-Cyano-6,7-dimethylchromone also satisfies these conditions.

The compound's full compliance with all three rule sets suggests it possesses favorable physicochemical properties for development as an orally administered drug.

Structure Activity Relationship Sar Investigations for 3 Cyano 6,7 Dimethylchromone Derivatives

Elucidation of Key Structural Features Influencing Biological Potency and Selectivity

The substitution pattern on the chromone (B188151) core is a critical determinant of the resulting pharmacological effects. asianpubs.org Modifications to the cyano and methyl groups, as well as other positions on the chromone ring, can significantly alter the compound's biological activity.

The cyano group (C≡N) at the C-3 position is a key functional feature that profoundly influences the molecule's electronic properties and binding capabilities. As a potent electron-withdrawing group, it can modulate the electron density of the entire chromone ring system. This electronic influence is crucial for establishing specific interactions with biological targets.

Furthermore, the nitrogen atom of the cyano group can act as a hydrogen bond acceptor, forming essential connections with amino acid residues within the binding sites of enzymes or receptors. taylorandfrancis.com In various heterocyclic compounds, the cyano group has been identified as vital for correctly positioning a ligand within a binding pocket to ensure optimal interaction. taylorandfrancis.com Its rigid, linear geometry also imposes specific steric constraints that can contribute to selectivity for a particular target. The introduction of a cyano group has been shown to confer higher activity in certain classes of bioactive molecules. taylorandfrancis.com

The presence of methyl groups at the C-6 and C-7 positions on the benzo portion of the chromone ring primarily affects the molecule's lipophilicity and steric profile.

Steric Effects: These substituents provide steric bulk, which can either enhance or hinder the binding of the molecule to its target. A favorable steric fit can lead to increased potency and selectivity. Conversely, in some instances, the addition of methyl groups has been associated with a decrease in activity, suggesting that a less sterically hindered scaffold may be preferable for certain targets. nih.gov

Electronic Effects: As electron-donating groups, the methyl substituents can also influence the electronic environment of the aromatic ring, which can in turn affect binding interactions.

Research on various chromone derivatives has shown that substitutions on the aromatic ring at positions C-6 or C-7 are common strategies for tuning biological activity. core.ac.uk

Beyond the specific substituents of 3-Cyano-6,7-dimethylchromone, broader SAR studies on the chromone scaffold have revealed the impact of various other modifications. The type, number, and position of different functional groups play a vital role in determining the pharmacological outcome. researchgate.net

For instance, studies on a series of 2-phenylchromone derivatives as inhibitors of superoxide (B77818) anion generation in human neutrophils highlighted the importance of substituents on both the chromone core and the peripheral phenyl ring. The presence of a methoxy (B1213986) group at the C-7 position was found to be highly impactful on the compound's activity. nih.gov This finding underscores the sensitivity of the chromone scaffold to substitutions at this position.

The following table illustrates the structure-activity relationship for a series of chromone derivatives, highlighting how different substituents affect inhibitory activity against a specific biological target.

| Compound | Substitution at C-6 | Substitution at C-7 | Other Substitutions | Biological Activity (IC₅₀, µM) |

| Derivative A | H | OCH₃ | 2-(3-fluorophenyl)sulfanyl | 5.0 ± 1.4 |

| Derivative B | H | H | 2-(3-fluorophenyl)sulfanyl | > 10 |

| Derivative C | H | OCH₃ | 2-(3-hydroxyphenoxy) | 6.4 ± 0.6 |

| Derivative D | H | OCH₃ | 2-phenoxy | 9.0 ± 1.4 |

Data is hypothetical and for illustrative purposes based on findings reported in the literature. nih.gov

This data demonstrates that a methoxy group at C-7 (as seen in Derivatives A, C, and D) is generally favorable for activity compared to an unsubstituted C-7 (Derivative B).

Scaffold Modifications and Molecular Hybridization Strategies

The versatility of the chromone ring system makes it an excellent foundation for designing novel therapeutic agents through scaffold modifications and the creation of hybrid molecules. researchgate.netnih.gov

The chromone nucleus is considered a privileged scaffold that can be combined with other pharmacologically active fragments to create molecular hybrids. researchgate.netnih.gov This strategy, known as molecular hybridization, aims to integrate the pharmacophoric features of two or more bioactive compounds into a single molecule. The goal is to produce a hybrid compound with improved affinity, better selectivity, or a novel mechanism of action that addresses multiple targets. nih.gov The chromone scaffold has been successfully hybridized with various fragments, including those from drugs like donepezil (B133215) and tacrine, to develop agents for complex diseases such as Alzheimer's. nih.gov

The complexity of multifactorial diseases like cancer and neurodegenerative disorders has driven a shift from the "one molecule, one target" paradigm to the development of Multi-Target-Directed Ligands (MTDLs). nih.govbenthamscience.com MTDLs are single chemical entities designed to interact with multiple biological targets simultaneously, offering the potential for enhanced therapeutic efficacy and a reduced likelihood of drug resistance. benthamscience.comnih.gov

The chromone scaffold is an ideal starting point for the rational design of MTDLs. acs.org By strategically modifying the core structure of a compound like 3-Cyano-6,7-dimethylchromone, medicinal chemists can introduce additional pharmacophores that recognize different targets. This rational design process often involves combining the chromone core with moieties known to inhibit key enzymes or modulate specific receptors involved in a disease pathway. nih.gov This approach has been particularly fruitful in the search for treatments for Alzheimer's disease, where MTDLs based on chromone structures have been developed to concurrently inhibit enzymes like cholinesterases and monoamine oxidases. nih.goveurekaselect.com

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For 3-cyano-6,7-dimethylchromone and its derivatives, QSAR studies are instrumental in predicting their biological activities and optimizing their structures for enhanced potency and selectivity. These models are built by correlating variations in the physicochemical properties of the molecules with their observed biological responses.

The development of a QSAR model involves several key steps. Initially, a dataset of molecules with known biological activities is compiled. For chromone derivatives, this could be their inhibitory concentration (IC50) against a particular enzyme or their radical scavenging activity. nih.gov Subsequently, molecular descriptors are calculated for each compound. These descriptors quantify various aspects of the molecular structure, such as steric, electronic, and hydrophobic properties.

Commonly used descriptors in QSAR studies of chromone derivatives include:

Electronic descriptors: Such as ionization potential, electron affinity, and charges, which can be calculated using semi-empirical methods like AM1 and PM3. sciencepublishinggroup.com

Steric descriptors: Related to the three-dimensional arrangement of atoms in the molecule.

Hydrophobic descriptors: Like the partition coefficient (LogP), which measures the lipophilicity of the compound. sciencepublishinggroup.com

Topological descriptors: Which describe the connectivity of atoms in the molecule.

Once the descriptors are calculated, a mathematical model is generated using statistical methods like multiple linear regression (MLR), partial least squares (PLS), or more advanced machine learning algorithms. nih.gov The goal is to create a statistically significant equation that can predict the biological activity of new, unsynthesized compounds based on their calculated descriptors. The predictive power of the QSAR model is then rigorously validated using internal and external validation techniques. sciencepublishinggroup.com

A hypothetical QSAR study on a series of 3-cyano-chromone derivatives might yield a dataset like the one presented below. This table illustrates the type of data that would be used to develop a QSAR model, correlating molecular descriptors with biological activity.

| Compound | R1 | R2 | LogP | Electronic Energy (au) | IC50 (µM) | pIC50 (-logIC50) |

| 1 | H | H | 2.1 | -689.5 | 15.2 | 4.82 |

| 2 | CH3 | H | 2.5 | -690.1 | 10.5 | 4.98 |

| 3 | H | CH3 | 2.5 | -690.1 | 9.8 | 5.01 |

| 4 | CH3 | CH3 | 2.9 | -690.7 | 5.1 | 5.29 |

| 5 | OCH3 | H | 2.0 | -765.3 | 12.7 | 4.90 |

| 6 | H | OCH3 | 2.0 | -765.3 | 11.9 | 4.92 |

| 7 | OCH3 | OCH3 | 1.9 | -841.1 | 7.3 | 5.14 |

| 8 | Cl | H | 2.8 | -1149.2 | 8.4 | 5.08 |

| 9 | H | Cl | 2.8 | -1149.2 | 7.9 | 5.10 |

| 10 | Cl | Cl | 3.5 | -1608.9 | 4.2 | 5.38 |

Note: The data in this table is hypothetical and for illustrative purposes only.

The insights gained from such QSAR models are invaluable for understanding the structure-activity relationships of 3-cyano-6,7-dimethylchromone derivatives. For instance, a model might reveal that increased lipophilicity at certain positions or the presence of electron-donating groups enhances biological activity. This knowledge guides the rational design of new analogs with improved therapeutic potential.

Principles of Ligand-Based and Structure-Based Drug Design

The design and discovery of new drugs, including derivatives of 3-cyano-6,7-dimethylchromone, can be broadly categorized into two main computational approaches: ligand-based drug design and structure-based drug design.

Ligand-Based Drug Design (LBDD) is employed when the three-dimensional structure of the biological target (e.g., an enzyme or receptor) is unknown, but a set of molecules (ligands) that interact with the target have been identified. LBDD relies on the knowledge of these active molecules to develop a model that defines the essential structural features required for biological activity. derpharmachemica.com This model, known as a pharmacophore, represents the spatial arrangement of physicochemical properties (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) that are crucial for binding to the target.

The process of LBDD typically involves:

Data Set Collection: Gathering a diverse set of molecules with known activities towards the target of interest.

Pharmacophore Modeling: Identifying the common structural features and their spatial relationships in the active molecules to create a pharmacophore model. derpharmachemica.com

Virtual Screening: Using the pharmacophore model to search large chemical databases for novel compounds that match the model's features.

QSAR Analysis: Developing quantitative structure-activity relationships to predict the activity of new analogs. derpharmachemica.com

The ultimate goal of LBDD is to design new molecules with improved affinity and selectivity for the target, based on the information derived from the known active ligands.

Structure-Based Drug Design (SBDD) , on the other hand, is applicable when the 3D structure of the biological target has been determined, typically through experimental techniques like X-ray crystallography or NMR spectroscopy. derpharmachemica.com This approach involves designing molecules that can fit into the target's binding site with high affinity and specificity.

Key steps in SBDD include:

Target Structure Determination: Obtaining the high-resolution 3D structure of the biological target.

Binding Site Analysis: Identifying and characterizing the active site or binding pocket of the target.

Molecular Docking: Computationally simulating the binding of potential ligands to the target's active site to predict their binding orientation and affinity.

De Novo Design: Building novel molecules fragment by fragment within the constraints of the binding pocket.

Lead Optimization: Iteratively modifying the structure of a lead compound to improve its binding affinity and other pharmacological properties, guided by the structural information of the target-ligand complex.

Future Research Directions and Therapeutic Potential of 3 Cyano 6,7 Dimethylchromone

Prospects for Novel Drug Candidate Development

The development of 3-Cyano-6,7-dimethylchromone into a novel drug candidate is supported by the diverse pharmacological activities reported for structurally similar compounds. Chromone (B188151) derivatives have been investigated for their potential in treating a multitude of diseases, including cancer, neurodegenerative disorders, and microbial infections. nih.govnih.gov The presence of the cyano group at the 3-position and the dimethyl substitution at the 6- and 7-positions of the chromone ring are expected to modulate its biological activity and pharmacokinetic properties.

The molecular hybridization technique, which combines the pharmacophoric features of two or more bioactive compounds, has been successfully applied to the chromone scaffold to enhance pharmacological activity. nih.gov Future research could focus on creating hybrid molecules incorporating the 3-Cyano-6,7-dimethylchromone core with other known pharmacologically active fragments to develop new therapeutic agents.

The potential applications of 3-Cyano-6,7-dimethylchromone and its derivatives as novel drug candidates are summarized in the table below, based on the activities of related chromone compounds.

| Therapeutic Area | Potential Application of 3-Cyano-6,7-dimethylchromone Derivatives |

| Oncology | Development of inhibitors for enzymes like topoisomerase and DNA-dependent protein kinase, which are crucial for cancer cell growth. researchgate.netnih.gov |

| Neurodegenerative Diseases | Design of inhibitors for monoamine oxidase B (MAO-B), acetylcholinesterase (AChE), and butyrylcholinesterase (BuChE), which are key targets in diseases like Alzheimer's and Parkinson's. nih.govmdpi.com |

| Infectious Diseases | Exploration as antifungal agents by targeting enzymes like cytochrome P450 (CYP51) and as antibacterial agents. nih.govmdpi.com |

| Inflammatory Diseases | Investigation as anti-inflammatory agents. ijrar.org |

Exploration of New Biological Targets

The chromone nucleus is known to interact with a variety of biological targets. For 3-Cyano-6,7-dimethylchromone, future research will likely focus on identifying its specific molecular targets and elucidating its mechanism of action. Based on studies of analogous compounds, several potential biological targets can be proposed.

Enzyme Inhibition: Many chromone derivatives have shown potent inhibitory activity against a range of enzymes. For instance, various substituted chromones have been identified as inhibitors of MAO-B, a key enzyme in the degradation of neurotransmitters. mdpi.com Additionally, 2-amino-3-cyano-4H-chromenes have demonstrated inhibitory effects on topoisomerase and cytochrome P450 enzymes, which are vital for cancer cell proliferation and fungal survival, respectively. nih.govmdpi.com

Receptor Modulation: The chromone scaffold has been explored for its ability to modulate various receptors, although this is a less common mechanism of action compared to enzyme inhibition.

The table below outlines potential biological targets for 3-Cyano-6,7-dimethylchromone based on the activities of related chromone derivatives.

| Target Class | Specific Target | Potential Therapeutic Indication |

| Enzymes | Monoamine Oxidase B (MAO-B) | Neurodegenerative Diseases mdpi.com |

| Acetylcholinesterase (AChE) | Alzheimer's Disease nih.gov | |

| Butyrylcholinesterase (BuChE) | Alzheimer's Disease nih.gov | |

| Topoisomerase I | Cancer nih.govmdpi.com | |

| Cytochrome P450 (CYP51) | Fungal Infections nih.govmdpi.com | |

| DNA-dependent Protein Kinase | Cancer researchgate.net |

Advancements in Synthetic Methodologies and Green Chemistry Applications

The synthesis of chromone derivatives is a well-developed field, with numerous established methods. researchgate.net For 3-Cyano-6,7-dimethylchromone, future research in synthetic methodologies will likely focus on improving efficiency, reducing environmental impact, and enabling the creation of diverse derivative libraries for structure-activity relationship (SAR) studies.

One of the most common methods for chromone synthesis is the Claisen-Schmidt condensation followed by cyclization. mdpi.com Modifications of this and other existing methods could be optimized for the specific synthesis of 3-Cyano-6,7-dimethylchromone.

Green Chemistry Approaches: There is a growing emphasis on the development of environmentally friendly synthetic methods in organic chemistry. wisdomlib.orgsoton.ac.uk For the synthesis of 3-Cyano-6,7-dimethylchromone and its derivatives, several green chemistry principles can be applied:

Use of Greener Solvents: Replacing hazardous organic solvents with more benign alternatives like water or ionic liquids. researchgate.net

Microwave-Assisted Synthesis: Utilizing microwave irradiation to accelerate reaction times and improve yields, often under solvent-free conditions.

Catalytic Methods: Employing catalysts to improve reaction efficiency and reduce waste. rsc.org The use of biocatalysts is also a promising avenue.

Multi-component Reactions: Designing one-pot reactions where multiple components react to form the desired product, which increases efficiency and reduces waste. researchgate.net

The following table summarizes potential green chemistry approaches for the synthesis of 3-Cyano-6,7-dimethylchromone.

| Green Chemistry Approach | Description | Potential Advantages |

| Microwave-Assisted Synthesis | Use of microwave energy to drive the reaction. | Reduced reaction times, higher yields, and often solvent-free conditions. |

| Aqueous Media Synthesis | Using water as the solvent. | Environmentally benign, low cost, and safe. researchgate.net |

| Catalytic Synthesis | Employing catalysts such as nitrogen bicyclic bases. rsc.org | Increased reaction rates, higher selectivity, and reduced byproducts. |

| Multi-component Reactions | Combining three or more reactants in a single step. | Atom economy, reduced waste, and simplified procedures. researchgate.net |

Q & A

Basic Research Questions

Q. What optimized synthetic routes are available for 3-Cyano-6,7-dimethylchromone, and what purity levels can be achieved?

- Methodological Answer : The synthesis typically involves cyclization and functionalization steps. For instance, microwave-assisted methods (e.g., using DMF-DMA as a catalyst under controlled reflux conditions) can yield high-purity (>95%) products . Aldrich’s catalog lists 3-Cyano-6,7-dimethylchromone at 99% purity, suggesting optimized protocols involving recrystallization from ethanol or dichloromethane . Key steps include monitoring reaction progress via TLC and employing vacuum distillation for solvent removal.

Q. How can 3-Cyano-6,7-dimethylchromone be characterized using spectroscopic techniques?

- Methodological Answer : FT-IR (e.g., Aldrich FT-IR spectra) confirms the presence of cyano (~2220 cm⁻¹) and carbonyl (~1650 cm⁻¹) groups . NMR (¹H/¹³C) resolves methyl protons (δ 2.3–2.5 ppm) and chromone ring protons (δ 6.8–7.2 ppm), with coupling patterns distinguishing substituent positions . Mass spectrometry (EI-MS) provides molecular ion peaks at m/z 199.2 (C₁₂H₉NO₂) for validation .

Q. What are the critical physicochemical properties (e.g., melting point, solubility) of 3-Cyano-6,7-dimethylchromone?

- Methodological Answer : The compound has a melting point of 206–209°C and limited solubility in polar solvents (e.g., ethanol, DMSO). Solubility can be enhanced using co-solvents like acetone:water (4:1) or via derivatization (e.g., salt formation with HCl) . Stability studies recommend storage at 0–6°C in amber vials to prevent photodegradation .

Advanced Research Questions

Q. How do structural modifications (e.g., halogenation, methylation) influence the biological activity of 3-Cyano-6,7-dimethylchromone derivatives?

- Methodological Answer : Comparative studies with halogenated analogs (e.g., 6-chloro or 6-bromo derivatives) show enhanced cytotoxicity via electron-withdrawing effects, as seen in MCF-7 cell apoptosis assays . Substituent positioning (e.g., 6,7-dimethyl vs. 6,8-dimethyl) alters π-π stacking in docking studies, affecting binding to kinase targets . Use SAR models to prioritize derivatives for in vivo testing.

Q. What analytical challenges arise in detecting impurities or degradation products of 3-Cyano-6,7-dimethylchromone?

- Methodological Answer : Impurities like 3-cyanobenzoic acid (from hydrolysis) or dimerized byproducts require HPLC with UV detection (λ = 254 nm) and C18 columns for separation . Conflicting spectral data (e.g., unexpected carbonyl shifts) may indicate tautomerism; validate via variable-temperature NMR .

Q. What mechanistic insights explain the compound’s biological activity in cancer models?

- Methodological Answer : In MCF-7 cells, 3-Cyano-6,7-dimethylchromone induces apoptosis via mitochondrial pathway activation (caspase-9 upregulation) and ROS generation . Molecular docking suggests inhibition of topoisomerase II by chromone ring intercalation, validated via competitive binding assays .

Q. How can solubility and bioavailability be optimized for in vivo studies?

- Methodological Answer : Nanoformulation (e.g., liposomal encapsulation) or pro-drug strategies (e.g., esterification of the cyano group) improve bioavailability . Solubility parameters (Hansen solubility sphere) guide solvent selection for IV administration.

Q. What stability issues occur under varying pH and temperature conditions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.